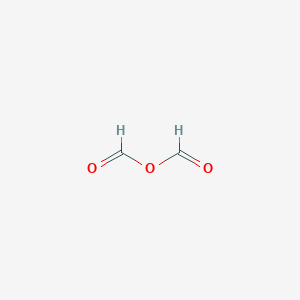

Formic anhydride

Description

Properties

IUPAC Name |

formyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O3/c3-1-5-2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGRCVDNFAQIKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429526 | |

| Record name | formic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1558-67-4 | |

| Record name | Formic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1558-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001558674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | formic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORMIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG7TRR6KVW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Formic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formic anhydride ((HCO)₂O), the simplest and most reactive of the aliphatic acid anhydrides, is a potent yet unstable formylating agent of significant interest in organic synthesis. Its high reactivity, however, is matched by its inherent instability, decomposing at temperatures above -40 °C into formic acid and carbon monoxide.[1] This technical guide provides a comprehensive overview of the primary laboratory-scale methods for the synthesis of this compound. It details experimental protocols, presents quantitative data for comparative analysis, and illustrates reaction pathways and workflows to aid in the practical application of these methodologies. Due to its instability, this compound is not commercially available and must be prepared in situ or freshly synthesized for immediate use.[2]

Introduction

The formyl group (–CHO) is a fundamental functional group in a vast array of organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. This compound serves as a highly efficient reagent for the introduction of this moiety. Its utility is particularly noted in the formylation of alcohols and amines.[3] The primary challenge in its application lies in its thermal lability, necessitating low-temperature synthesis and handling.[2] This guide will explore the three principal methods for the preparation of this compound: the reaction of formyl fluoride with sodium formate, the dehydration of formic acid using a carbodiimide, and the disproportionation of a mixed anhydride precursor.

Synthesis Methodologies

From Formyl Fluoride and Sodium Formate

This method, reported by Olah et al., is a well-established route to this compound.[4] It involves the reaction of formyl fluoride with an excess of sodium formate in an ethereal solvent at cryogenic temperatures. A catalytic amount of formic acid is also required to facilitate the reaction.[5]

Reaction Pathway:

Figure 1: Synthesis of this compound from Formyl Fluoride.

Experimental Protocol:

A solution of formyl fluoride in anhydrous diethyl ether is added to a suspension of excess sodium formate in the same solvent, cooled to -78 °C. A catalytic amount of formic acid is also present in the reaction mixture. The reaction proceeds via a nucleophilic acyl substitution mechanism. Due to the high reactivity and toxicity of formyl fluoride, this procedure requires specialized handling in a well-ventilated fume hood.[3]

Dehydration of Formic Acid with N,N'-Dicyclohexylcarbodiimide (DCC)

This method, investigated by Muramatsu et al., utilizes the dehydrating properties of N,N'-dicyclohexylcarbodiimide (DCC) to condense two molecules of formic acid.[1] The reaction is typically carried out in an inert solvent at low temperatures to minimize the decomposition of the product.

Reaction Pathway:

Figure 2: Synthesis of this compound using DCC.

Experimental Protocol:

A solution of N,N'-dicyclohexylcarbodiimide (0.5 equivalents) in anhydrous diethyl ether is added to a stirred solution of formic acid (1 equivalent) in the same solvent at a temperature not exceeding -5 °C. The reaction mixture is stirred for several hours at this temperature. The precipitated N,N'-dicyclohexylurea (DCU) is removed by filtration at low temperature. The resulting ethereal solution contains this compound. While this method avoids the use of hazardous formyl fluoride, the removal of the DCU byproduct can be challenging, and yields are often moderate.[1][3]

Disproportionation of Acetic this compound

This compound can also be generated through the disproportionation of a mixed anhydride, such as acetic this compound.[2] This mixed anhydride is more stable than this compound and can be prepared and isolated more readily.[6]

Reaction Pathway:

Figure 3: Formation of this compound via Disproportionation.

Experimental Protocol for Acetic this compound Precursor:

A detailed procedure for the synthesis of acetic this compound is available in Organic Syntheses.[6] In a typical preparation, acetyl chloride (3.75 moles) is added rapidly to a stirred mixture of finely ground sodium formate (4.41 moles) in anhydrous diethyl ether (250 mL), maintaining the temperature at 23–27 °C. The mixture is stirred for 5.5 hours to ensure complete reaction. After filtration of the sodium chloride byproduct, the ether is removed by distillation at reduced pressure, and the residue is distilled to yield acetic this compound (64% yield).[6]

Formation of this compound:

The disproportionation of acetic this compound is an equilibrium process.[1] To generate this compound, the mixed anhydride can be heated, though this also promotes the decomposition of the desired product. The unstable this compound must be used immediately or isolated via low-temperature, low-pressure distillation.[2]

Quantitative Data Summary

| Synthesis Method | Key Reagents | Solvent | Temperature (°C) | Typical Yield | Purity | Key Challenges |

| From Formyl Fluoride | Formyl fluoride, Sodium formate | Diethyl ether | -78 | Moderate | High | Handling of toxic and moisture-sensitive formyl fluoride; cryogenic conditions required.[3] |

| Dehydration with DCC | Formic acid, DCC | Diethyl ether | -10 to -5 | Moderate | Solution form | Separation of dicyclohexylurea byproduct; potential for N-acylurea formation.[3][7] |

| Disproportionation | Acetic this compound | Neat or solvent | Variable | Low (equilibrium) | Mixture | Equilibrium nature of the reaction; instability of product upon heating.[1] |

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent use of this compound, emphasizing the need for low-temperature handling.

Figure 4: General Experimental Workflow for this compound.

Stability and Decomposition

This compound is a thermally unstable liquid with a boiling point of 24 °C at 20 mmHg.[2] It is reported to be stable in diethyl ether solution at low temperatures.[2] However, upon warming to room temperature or above, it undergoes decarbonylation to produce formic acid and carbon monoxide.[2] This decomposition can be catalyzed by the presence of formic acid itself.[2]

Decomposition Pathway:

Figure 5: Decomposition of this compound.

Conclusion

The synthesis of this compound presents a significant challenge due to the inherent instability of the molecule. The methods described herein—reaction of formyl fluoride with sodium formate, dehydration of formic acid with DCC, and disproportionation of acetic this compound—offer viable laboratory-scale routes to this potent formylating agent. The choice of method will depend on the available equipment, safety considerations, and the required purity of the final product. For all methods, strict adherence to low-temperature conditions and anhydrous techniques is paramount to success. The detailed protocols and comparative data provided in this guide are intended to assist researchers in the effective and safe preparation and utilization of this compound in their synthetic endeavors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Formic acid anhydride [webbook.nist.gov]

- 3. This compound | High-Purity Reagent | For RUO [benchchem.com]

- 4. worldscientific.com [worldscientific.com]

- 5. Buy this compound | 1558-67-4 [smolecule.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Formyl fluoride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Properties of Formic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formic anhydride, also known as methanoic anhydride, is a highly reactive organic compound with the chemical formula C₂H₂O₃.[1] As the anhydride of formic acid, it serves as a potent yet unstable formylating agent in organic synthesis.[1] Its high reactivity is coupled with significant instability at ambient temperatures, leading to its decomposition.[1] Consequently, this compound is not commercially available and must be prepared fresh (in situ) for immediate use.[1] This guide provides a comprehensive overview of its core chemical properties, synthesis protocols, reactivity, and handling considerations.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. Due to its instability, some physical properties like melting point are not well-documented.

Table of Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1558-67-4 | [1][2] |

| Molecular Formula | C₂H₂O₃ | [1][2] |

| Molecular Weight | 74.035 g/mol | [1] |

| IUPAC Name | Formyl formate (or Methanoic anhydride) | [2] |

| Appearance | Colorless gas or liquid | [1] |

| Boiling Point | 24 °C at 20 mmHg | [1] |

| Structure | Planar in the gas phase | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for identifying this compound, especially when prepared in situ.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by two distinct carbonyl (C=O) stretching bands, a result of symmetric and asymmetric vibrations.[3] This is a hallmark feature of acyclic anhydrides.

| Vibration | Position (cm⁻¹) | Intensity | Notes |

| Asymmetric C=O Stretch | ~1820-1822 | Medium-Weak | Higher frequency C=O stretch. |

| Symmetric C=O Stretch | ~1750-1767 | Strong | Lower frequency, more intense C=O stretch. |

| C-O Stretch | ~1000-1105 | Strong | Characteristic of the C-O-C anhydride linkage. |

Note: Exact peak positions can vary based on the sample phase (gas, matrix) and solvent.[3]

NMR Spectroscopy: While ¹³C NMR data exists, detailed ¹H NMR analysis is less common due to the compound's rapid decomposition and the simplicity of the proton environment.[2]

Chemical Structure and Stability

Understanding the structure and inherent instability of this compound is key to its effective use.

Molecular Structure

This compound is the simplest acyclic carboxylic anhydride. Electron diffraction studies have confirmed that the molecule adopts a planar conformation in the gas phase.[1]

Stability and Decomposition

This compound is notoriously unstable and decomposes upon heating above room temperature.[1] Even at room temperature, it undergoes a slow decarbonylation reaction to yield formic acid and carbon monoxide.[1] This decomposition can be catalyzed by traces of formic acid itself.[1]

Due to this instability, it must be stored at low temperatures (e.g., -78 °C in an ether solution) and used promptly after its preparation.[1]

Reactivity and Reaction Mechanisms

This compound is a powerful electrophile, readily reacting with various nucleophiles. The formyl group is significantly less sterically hindered and more electrophilic compared to the acetyl group in acetic anhydride, rendering this compound more reactive.

General Reaction with Nucleophiles

The primary application of this compound is in formylation reactions. It reacts with alcohols to produce formate esters and with primary or secondary amines to yield formamides. These reactions proceed via a nucleophilic acyl substitution mechanism.

-

Hydrolysis: Reacts with water to produce two equivalents of formic acid.

-

Alcoholysis: Reacts with alcohols (R-OH) to form a formate ester (HCOOR) and formic acid.

-

Aminolysis: Reacts with amines (R₂NH) to form a formamide (HCONR₂) and formic acid.

Experimental Protocols: Synthesis and Handling

Given that this compound cannot be purchased, reliable synthesis protocols are essential for its use. The following outlines the most cited laboratory-scale preparation methods.

Safety Note: The synthesis of this compound should be performed in a well-ventilated fume hood, as its decomposition produces carbon monoxide, a toxic gas. All glassware must be scrupulously dried to prevent hydrolysis.

Protocol 1: Synthesis via N,N'-Dicyclohexylcarbodiimide (DCC)

This method is common for preparing anhydrides from carboxylic acids under mild conditions.[1][4]

Methodology:

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous formic acid (2.0 equivalents) dissolved in anhydrous diethyl ether or tetrahydrofuran.

-

Cooling: The flask is cooled to -10 °C in an ice-salt bath.

-

Addition of DCC: A solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred formic acid solution over 30-60 minutes, maintaining the temperature at -10 °C.

-

Reaction: The reaction mixture is stirred at -10 °C for an additional 2-3 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Isolation/Use:

-

The cold reaction mixture is quickly filtered under an inert atmosphere to remove the DCU precipitate.

-

The resulting filtrate is a solution of this compound in the ethereal solvent. Due to its instability, this solution should be used immediately for subsequent reactions without concentration.

-

Protocol 2: Synthesis from Formyl Fluoride

This method produces this compound of high purity but requires the handling of formyl fluoride.[1]

Methodology:

-

Reaction Setup: A rigorously dried reaction vessel is charged with excess anhydrous sodium formate and a catalytic amount of formic acid, suspended in anhydrous diethyl ether.

-

Cooling: The suspension is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Formyl Fluoride: Formyl fluoride gas is bubbled through the stirred suspension.

-

Reaction: The reaction is typically rapid. The completion can be monitored by the cessation of gas uptake.

-

Isolation/Use: The product, this compound, is present in the ether solution. It can be isolated by low-temperature, low-pressure distillation, but this is rarely performed.[1] More commonly, the filtered solution is used directly in the next synthetic step.

Handling and Storage

-

Atmosphere: Always handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[5]

-

Temperature: Store solutions at low temperatures (-20 °C to -78 °C) and for very short periods.[1]

-

Containers: Do not store in sealed containers, especially at temperatures above 0 °C, due to the risk of pressure buildup from carbon monoxide evolution.[6] Vented caps are recommended if brief storage is unavoidable.

References

The Elusive Anhydride: A Technical Guide to the Discovery and Synthesis of Formic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formic anhydride, the simplest acyclic carboxylic anhydride, has long been a molecule of significant interest due to its potential as a potent formylating agent. However, its inherent instability has made its isolation and characterization a formidable challenge. This technical guide provides a comprehensive overview of the historical discovery, definitive synthesis, and key physicochemical properties of this compound. Detailed experimental protocols for its preparation are presented, alongside structured quantitative data and graphical representations of synthetic pathways to aid in its practical application and further research.

Introduction

As the anhydride of formic acid, this compound [(HCO)₂O] represents a fundamental organic structure. Its utility as a highly reactive formylating agent for nucleophiles such as amines and alcohols is of considerable interest in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. The introduction of a formyl group can be a critical step in the synthesis of a wide array of complex molecules.

The history of this compound is marked by tentative observations and inferred existence. For years, its presence was only postulated as a transient intermediate in various chemical reactions. It was not until 1979 that the definitive preparation and characterization of this elusive molecule were reported, opening the door for its controlled use in synthetic chemistry. This guide consolidates the pivotal research that brought this compound from a chemical curiosity to a characterizable, albeit unstable, reagent.

The Discovery and First Characterization

While the possible formation of this compound was suggested by Olah et al. as early as 1955 in the reaction of formyl fluoride with metal formates, no spectroscopic or physical data were obtained at the time to confirm its existence.[1][2] Similarly, in 1964, Muramatsu et al. presumed its intermediacy during the formylation of p-nitrophenol and L-leucine using formic acid and dicyclohexylcarbodiimide (DCC), but again, no isolation was attempted.[1][2]

The first unequivocal preparation and characterization of this compound were reported by George A. Olah, Yashwant D. Vankar, Massoud Arvanaghi, and Jean Sommer in 1979 .[1] They successfully synthesized this compound through four independent methods and provided the first spectroscopic evidence of its structure using ¹H-NMR, ¹³C-NMR, and IR spectroscopy.[1] Their work confirmed that this compound could be prepared and exist in an ether solution at low temperatures, though it readily decomposes upon attempts at isolation at room temperature.[1][3]

Physicochemical and Spectroscopic Data

This compound is a colorless, unstable liquid that must be prepared fresh (in situ) for use.[3][4] Below is a summary of its key quantitative data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂H₂O₃ | [3] |

| Molar Mass | 74.035 g·mol⁻¹ | [3] |

| Boiling Point | 24 °C at 20 mmHg | [3] |

| Appearance | Colorless gas/liquid | [3] |

| Stability | Stable in diethyl ether solution at low temperatures; decomposes at room temperature. | [3] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks and Parameters | Source |

| Infrared (IR) | Carbonyl (C=O) stretching frequencies: 1795 cm⁻¹ and 1775 cm⁻¹ (strong) | [1] |

| ¹H-NMR | Singlet at δ = 8.45 ppm (in ether at -40 °C, TMS external standard) | [1] |

| ¹³C-NMR | Proton decoupled: Singlet at δ = 158.54 ppm (in ether at -40 °C) | [1] |

| Coupled: Doublet with JC-H = 242.8 Hz | [1] |

Experimental Protocols for Synthesis

The instability of this compound necessitates its in-situ preparation. The following protocols are based on the seminal work by Olah et al. and other established methods.

Synthesis via Formyl Fluoride and Sodium Formate (Olah Method A)

This method involves the reaction of formyl fluoride with an excess of sodium formate in the presence of a catalytic amount of formic acid.

-

Reagents: Formyl fluoride, sodium formate (excess), formic acid (catalytic amount), anhydrous diethyl ether.

-

Procedure:

-

A solution of formyl fluoride in anhydrous diethyl ether is prepared.

-

This solution is added to a stirred suspension of excess sodium formate and a catalytic amount of formic acid in anhydrous diethyl ether at -78 °C.

-

The reaction mixture is maintained at this temperature to generate a solution of this compound.

-

Synthesis via Dehydration of Formic Acid with DCC (Olah Method B)

This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to couple two molecules of formic acid.

-

Reagents: Formic acid, N,N'-dicyclohexylcarbodiimide (DCC), anhydrous diethyl ether.

-

Procedure:

-

A solution of formic acid in anhydrous diethyl ether is cooled to -10 °C.

-

A solution of DCC in anhydrous diethyl ether is added dropwise to the stirred formic acid solution while maintaining the temperature at -10 °C.

-

The by-product, dicyclohexylurea (DCU), precipitates out of the solution.

-

The mixture is filtered at low temperature to yield a solution of this compound in ether.

-

Synthesis via Disproportionation of Acetic this compound

This compound can also be obtained from the disproportionation of mixed anhydrides like acetic this compound.

-

Starting Material: Acetic this compound.

-

Procedure:

-

Acetic this compound is allowed to stand, leading to an equilibrium mixture containing acetic anhydride and this compound.

-

While not a preparative method for pure this compound, this demonstrates a route to its formation.

-

Decomposition Pathway

A critical aspect of this compound chemistry is its instability. At temperatures above freezing, it readily decomposes, primarily through decarbonylation.

Table 3: Decomposition Products of this compound

| Reactant | Conditions | Products |

| This compound | Room Temperature | Formic Acid and Carbon Monoxide |

This decomposition is often catalyzed by the presence of formic acid itself.[3]

Conclusion

The successful synthesis and characterization of this compound by Olah and his team marked a significant milestone in organic chemistry, transforming the molecule from a theoretical intermediate into a tangible, albeit delicate, reagent. The protocols and data presented in this guide offer a foundational understanding for researchers and professionals seeking to harness the synthetic potential of this fundamental anhydride. Careful attention to its inherent instability and the requirement for low-temperature, in-situ preparation are paramount for its successful application in the synthesis of novel compounds. Future research may focus on the development of stabilized derivatives or more practical, scalable synthetic methodologies.

References

Unraveling the Ephemeral: A Technical Guide to the Structure Elucidation of Formic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formic anhydride ((HCO)₂O), the simplest acyclic carboxylic anhydride, presents a significant challenge in structural chemistry due to its inherent instability.[1][2] This technical guide provides a comprehensive overview of the methodologies employed in the elucidation of its molecular structure. We delve into the synthetic routes required for its preparation, the spectroscopic techniques utilized for its characterization, and the theoretical calculations that complement experimental findings. A central focus is the critical analysis of the conflicting structural models proposed from gas-phase electron diffraction and microwave spectroscopy studies. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols are provided. Logical workflows and molecular structures are visualized using Graphviz diagrams to offer a clear and concise understanding of the structure elucidation process.

Introduction

This compound is a highly reactive and thermally labile molecule that readily decomposes at room temperature into formic acid and carbon monoxide.[1][2] This instability has historically hindered its isolation and comprehensive characterization, making its structural elucidation a noteworthy scientific endeavor. Understanding the precise molecular geometry and electronic structure of this compound is crucial for comprehending its reactivity as a formylating agent in organic synthesis and its potential role in atmospheric chemistry.[1] This guide aims to provide a detailed technical overview of the key experimental and theoretical approaches that have been instrumental in revealing the structural nuances of this transient species.

Synthesis of this compound

Due to its instability, this compound is not commercially available and must be synthesized in situ for immediate use.[2] Several methods have been reported for its preparation, primarily focusing on low-temperature reactions to minimize decomposition.

Reaction of Formyl Fluoride with Sodium Formate

One of the most established methods involves the reaction of formyl fluoride with an excess of sodium formate in an ethereal solvent at cryogenic temperatures (-78 °C).[2] A catalytic amount of formic acid is also required.

Experimental Protocol:

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and an argon inlet.

-

Reagents:

-

Formyl fluoride (HCOF)

-

Anhydrous sodium formate (HCOONa), finely powdered

-

Anhydrous diethyl ether

-

Formic acid (catalytic amount)

-

-

Procedure:

-

Suspend finely powdered, anhydrous sodium formate in anhydrous diethyl ether in the reaction flask under an inert argon atmosphere.

-

Cool the stirred suspension to -78 °C using a dry ice/acetone bath.

-

Slowly bubble formyl fluoride gas through the cold suspension.

-

Add a catalytic amount of formic acid to the reaction mixture.

-

Allow the reaction to proceed for several hours at -78 °C.

-

The resulting solution of this compound in diethyl ether is used directly for subsequent analysis or reactions. Isolation can be attempted by low-temperature, low-pressure distillation, though this is challenging due to the compound's instability.[2]

-

Dehydration of Formic Acid with N,N'-Dicyclohexylcarbodiimide (DCC)

Another synthetic route involves the dehydration of formic acid using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), at low temperatures.[2]

Experimental Protocol:

-

Apparatus: A flame-dried, two-necked round-bottom flask with a magnetic stirrer and an argon inlet.

-

Reagents:

-

Anhydrous formic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous diethyl ether

-

-

Procedure:

-

Dissolve DCC in anhydrous diethyl ether in the reaction flask under an argon atmosphere.

-

Cool the solution to -10 °C in an ice-salt bath.

-

Slowly add a solution of anhydrous formic acid in diethyl ether to the stirred DCC solution.

-

A white precipitate of dicyclohexylurea (DCU) will form.

-

Stir the reaction mixture at -10 °C for several hours.

-

The ethereal solution of this compound can be separated from the DCU precipitate by filtration at low temperature.

-

Spectroscopic Characterization

A combination of spectroscopic techniques has been employed to probe the structure and vibrational modes of this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides key insights into the functional groups and bonding within the molecule. The presence of two carbonyl groups in an anhydride leads to characteristic symmetric and asymmetric stretching vibrations.

Experimental Protocol (Gas-Phase FTIR):

-

Instrument: A high-resolution Fourier-transform infrared (FTIR) spectrometer.

-

Sample Cell: A gas cell with a defined path length and windows transparent to IR radiation (e.g., KBr).

-

Procedure:

-

Prepare a gaseous sample of this compound, typically in a stream of an inert carrier gas, from one of the low-temperature synthesis methods.

-

Introduce the gaseous sample into the evacuated gas cell.

-

Record the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Reference spectra of any precursors or byproducts should be recorded for subtraction if necessary.

-

Table 1: Experimental Vibrational Frequencies of this compound

| Vibrational Mode | Frequency (cm⁻¹) (Gas Phase IR) | Frequency (cm⁻¹) (Argon Matrix IR) |

| C-H stretch | 2987 (w) | 2967 (w) |

| C=O stretch (asymmetric) | 1822 (m) | 1812 (m) |

| C=O stretch (symmetric) | 1767 (s) | 1762 (s) |

| C-H deformation | - | 1381 (w) |

| C-H deformation | - | 1359 (w) |

| Mixed (C-O stretch, C-H bend) | 1105 (s) | 1090 (s) |

| C-O stretch | 998 (m) | 998 (m) |

| C-O stretch | - | 776 (w) |

| O-C=O bend | - | 540 (w) |

| C-O-C bend | - | 260 (w) |

| Torsion | - | 227 (m) |

Data sourced from the NIST WebBook. Intensities are denoted as (s) strong, (m) medium, and (w) weak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining experimental NMR spectra of isolated this compound is extremely challenging due to its rapid decomposition. However, ¹H NMR has been used to monitor reaction mixtures where this compound is present. The formyl proton of this compound is expected to appear as a singlet in a distinct downfield region.

Predicted NMR Data:

While experimental data for the isolated compound is lacking, theoretical calculations can predict the chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | ~9.0 - 9.2 |

| ¹³C | ~160 - 165 |

Note: These are estimated values based on data for similar compounds and theoretical predictions.

Molecular Structure Determination: A Tale of Two Conformations

The determination of the precise molecular geometry of this compound has been a subject of scientific debate, with two principal experimental techniques yielding conflicting results.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions.

Experimental Protocol (GED):

-

Apparatus: A specialized electron diffraction instrument consisting of an electron gun, a diffraction chamber, a nozzle for sample introduction, and a detector (historically photographic plates, now often imaging plates or other position-sensitive detectors).

-

Sample Introduction: The gaseous sample of this compound is introduced into the high-vacuum diffraction chamber through a fine nozzle.

-

Data Acquisition: A high-energy electron beam is directed at the effusing gas jet. The scattered electrons produce a diffraction pattern of concentric rings, which is recorded by the detector.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed to determine the internuclear distances and vibrational amplitudes. This data is then used to refine a molecular model.

A study by Boogaard et al. using this technique suggested a non-planar, asymmetric structure for this compound.[3] Their analysis indicated that the formyl groups are twisted out of the C-O-C plane, resulting in a pseudo-gauche conformation.

Microwave Spectroscopy

Microwave spectroscopy measures the rotational transitions of molecules in the gas phase with very high resolution, providing precise information about the moments of inertia and, consequently, the molecular geometry.

Experimental Protocol (Microwave Spectroscopy):

-

Apparatus: A microwave spectrometer, which includes a microwave source, a sample cell (waveguide), and a detector.

-

Sample Introduction: A low-pressure gaseous sample of this compound is introduced into the waveguide.

-

Data Acquisition: The frequency of the microwave radiation is swept, and the absorption of energy by the sample due to rotational transitions is detected.

-

Data Analysis: The frequencies of the rotational transitions are used to determine the rotational constants of the molecule. For an asymmetric top molecule like this compound, three rotational constants (A, B, and C) are determined. These constants are related to the moments of inertia, from which the molecular structure can be derived. Isotopic substitution is often used to pinpoint the positions of specific atoms.

In contrast to the GED results, microwave spectroscopy studies by Vaccani et al. indicated that this compound has a planar structure .[3]

Theoretical Calculations

Computational chemistry plays a vital role in complementing experimental data and resolving ambiguities. Ab initio and density functional theory (DFT) calculations have been used to predict the geometry, vibrational frequencies, and relative energies of different possible conformers of this compound. These theoretical models have been used to support both the planar and non-planar structures, depending on the level of theory and basis set employed.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data obtained from various experimental and theoretical studies on this compound.

Table 3: Comparison of Structural Parameters of this compound

| Parameter | Gas-Phase Electron Diffraction | Microwave Spectroscopy | Theoretical Calculation (Example) |

| Bond Lengths (Å) | |||

| C=O | 1.195 | 1.184 | 1.189 |

| C-O | 1.387 | 1.392 | 1.395 |

| C-H | 1.12 (assumed) | 1.103 | 1.108 |

| Bond Angles (°) | |||

| ∠O=C-O | 125.8 | 124.9 | 125.2 |

| ∠C-O-C | 118.0 | 117.7 | 117.9 |

| ∠H-C=O | 121.0 | 123.1 | 122.5 |

| Dihedral Angle (°) | |||

| O=C-O-C | ~25 | 0 (planar) | Varies with method |

Note: The values presented are representative and may vary slightly between different publications. The theoretical values are illustrative and depend on the computational method.

Visualizations of Workflows and Structures

The following diagrams, generated using the DOT language, illustrate the logical flow of the structure elucidation process and the proposed molecular structures.

Caption: Experimental workflow for the structure elucidation of this compound.

Caption: Comparison of the proposed planar and non-planar structures of this compound. Note: As I cannot generate images, placeholders are used. In a real document, these would be replaced with 2D or 3D renderings of the molecules.

Conclusion

The structure elucidation of this compound serves as a compelling case study in the application of advanced experimental and theoretical techniques to understand a highly reactive and transient molecule. The discrepancy between the planar structure suggested by microwave spectroscopy and the non-planar, pseudo-gauche conformation indicated by gas-phase electron diffraction highlights the challenges in definitively characterizing such species. This ambiguity underscores the importance of employing multiple, complementary methods in structural analysis. Future work, potentially involving novel spectroscopic techniques or higher-level theoretical calculations, may finally resolve the conformational puzzle of this ephemeral yet fundamental chemical entity. For researchers in drug development, the pronounced reactivity of this compound as a formylating agent, stemming from its strained and electronically distinct structure, offers insights into the design of novel reagents for targeted chemical modifications.

References

The Role of Formic Anhydride in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the applications of formic anhydride in scientific research. While inherently unstable and typically generated in situ, this compound serves as a potent and highly reactive formylating agent. This guide will detail its primary uses, provide experimental protocols, and present quantitative data for key reactions. Furthermore, it will illustrate relevant biological pathways and reaction mechanisms to provide a comprehensive understanding of its utility in organic synthesis and chemical biology.

Introduction to this compound: A Reactive Intermediate

This compound ((HCO)₂O) is the anhydride of formic acid. Due to its instability, it is not commercially available and is typically prepared fresh for immediate use.[1] It readily decomposes into formic acid and carbon monoxide, a reaction that can be catalyzed by the presence of formic acid itself.[1] In research, the term "this compound" is often used in the context of its in situ generation, most commonly from the reaction of formic acid with a dehydrating agent such as acetic anhydride or dicyclohexylcarbodiimide (DCC).[2][3] This process forms a highly reactive formylating species, which may be this compound itself or a mixed anhydride like acetic this compound.

Acetic this compound (AFO) is a more stable, isolable mixed anhydride that is also a powerful formylating agent.[4][5] It is crucial to distinguish between the direct use of the more stable AFO and the in situ generation of the highly reactive formylating mixture from formic acid, which is the focus of many research applications.

The primary utility of this compound in research lies in its ability to introduce a formyl group (-CHO) onto various nucleophiles. This is particularly valuable in the following areas:

-

N-Formylation of Amines and Amino Acids: The synthesis of formamides is a critical step in the production of many pharmaceuticals and agrochemicals. Formylation is also a key strategy for protecting amino groups in peptide synthesis.[2]

-

O-Formylation of Alcohols: The formation of formate esters is another important application, providing intermediates for various chemical transformations.[6]

-

Peptide Synthesis: N-terminal formylation of peptides is a significant post-translational modification that can influence their biological activity.[7][8] For instance, N-formylated peptides are known to be potent chemoattractants for neutrophils and other phagocytic cells in the immune system.[5]

Core Applications and Experimental Protocols

N-Formylation of Amines

The introduction of a formyl group to an amine to form a formamide is one of the most common applications of in situ generated this compound. The high reactivity of the formylating species allows for rapid and high-yielding reactions under mild conditions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary amine (1.0 eq) in an appropriate anhydrous solvent (e.g., diethyl ether or THF).

-

In Situ Generation of Formylating Agent: In a separate flask, cool formic acid (2.0 eq) to 0 °C. To this, slowly add acetic anhydride (1.5 eq) while stirring. Allow the mixture to react for 15-20 minutes at this temperature.

-

Formylation Reaction: Cool the amine solution to -20 °C. Add the freshly prepared formic acid/acetic anhydride mixture dropwise to the cooled amine solution.

-

Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of ice-cold water.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Quantitative Data for N-Formylation of Various Amines [2][9]

| Substrate (Amine) | Formylating System | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| Aniline | Formic Acid/Acetic Anhydride | Silica Gel (Solvent-free) | MW | 2 min | 95 | [9] |

| p-Toluidine | Formic Acid/Acetic Anhydride | Silica Gel (Solvent-free) | MW | 2.5 min | 96 | [9] |

| Benzylamine | Formic Acid/Acetic Anhydride | THF | -20 | < 15 min | 98 | [2] |

| Morpholine | Formic Acid/Acetic Anhydride | THF | -20 | < 15 min | 97 | [2] |

| Various Anilines | Formic Acid | Neat | 60 | 1-3 h | 85-98 |

MW = Microwave irradiation

N-Terminal Formylation of Peptides on Solid Support

Formylation of the N-terminus of a peptide is a crucial modification in the synthesis of biologically active peptides. This can be efficiently achieved on-resin using in situ generated this compound.

-

Resin Preparation: Swell the peptide-bound resin in N,N-dimethylformamide (DMF).

-

In Situ Generation of Formylating Agent: In a separate flask, dissolve formic acid (10 eq) in anhydrous diethyl ether or dichloromethane (DCM). Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (5 eq). Stir the mixture at 0 °C for 1 hour to generate the formylating agent.

-

Formylation Reaction: Filter the solution from step 2 to remove the dicyclohexylurea (DCU) byproduct. Add the filtrate to the swollen peptide-resin. Add diisopropylethylamine (DIPEA) (2 eq) and allow the reaction to proceed at room temperature for 2-4 hours.

-

Washing and Cleavage: Wash the resin thoroughly with DMF, DCM, and diethyl ether. The formylated peptide can then be cleaved from the resin using standard procedures (e.g., with a trifluoroacetic acid cocktail).

Quantitative Data for On-Resin Peptide Formylation [8]

| Peptide Sequence | Formylating System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| H-Gly-Phe-Ala-Resin | Formic Acid/DCC/Pyridine | DMF | RT | 2 | >95 | [8] |

| H-Leu-Ala-Gly-Val-Resin | Formic Acid/DCC/Pyridine | DMF | RT | 2 | >95 | [8] |

| H-Trp(Boc)-Ala-Ile-Gly-Resin | Formic Acid/DCC/Pyridine | DMF | RT | 2 | >95 | [8] |

RT = Room Temperature

Reaction Mechanisms and Biological Pathways

Mechanism of N-Formylation

The formylation of an amine with in situ generated this compound from formic acid and acetic anhydride proceeds through the formation of a more electrophilic acylating agent, acetic this compound. The lone pair of the amine nitrogen then attacks the more electrophilic formyl carbonyl carbon.

References

- 1. researchgate.net [researchgate.net]

- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Fast On-Resin N-Formylation of Peptides - ChemistryViews [chemistryviews.org]

- 8. Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jetir.org [jetir.org]

Formic Anhydride: A Technical Guide to its Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formic anhydride ((HCO)₂O), the simplest organic acid anhydride, is a highly reactive and unstable molecule. Its potent formylating capabilities make it a reagent of interest in organic synthesis, particularly for the introduction of formyl groups under specific conditions. However, its inherent instability presents significant challenges in its handling, storage, and application. This technical guide provides a comprehensive overview of the stability and decomposition of this compound, including its synthesis, decomposition pathways, and analytical characterization. While quantitative kinetic data for its decomposition is scarce due to its transient nature, this guide consolidates available information to aid researchers in its effective utilization.

Physicochemical Properties and Stability

This compound is a colorless liquid with a boiling point of 24 °C at 20 mmHg. It is notably unstable at room temperature and above, readily undergoing decomposition. Its stability is significantly enhanced in solution, particularly in diethyl ether, and at low temperatures. Due to its high reactivity, this compound is not commercially available and must be synthesized immediately prior to use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₂O₃ | |

| Molar Mass | 74.035 g·mol⁻¹ | |

| Appearance | Colorless gas/liquid | |

| Boiling Point | 24 °C at 20 mmHg | |

| Stability | Unstable at room temperature; stable in diethyl ether solution at low temperatures. |

Synthesis of this compound

The synthesis of this compound requires anhydrous conditions and low temperatures to prevent its rapid decomposition. Two primary methods are documented in the literature.

From Formyl Fluoride and Sodium Formate

This method yields this compound in a relatively pure form, suitable for research purposes.

Experimental Protocol: Synthesis of this compound from Formyl Fluoride

Materials:

-

Formyl fluoride (HCOF)

-

Sodium formate (HCOONa), anhydrous and finely ground

-

Formic acid (HCOOH), anhydrous (catalytic amount)

-

Anhydrous diethyl ether

Procedure:

-

In a three-necked flask equipped with a stirrer, a low-temperature thermometer, and a gas inlet, suspend an excess of finely ground sodium formate in anhydrous diethyl ether.

-

Add a catalytic amount of anhydrous formic acid to the suspension.

-

Cool the stirred mixture to -78 °C using a dry ice/acetone bath.

-

Slowly bubble formyl fluoride gas through the cold suspension.

-

Monitor the reaction progress (e.g., by observing the consumption of formyl fluoride).

-

Upon completion, the resulting solution contains this compound in diethyl ether. This solution should be used immediately for subsequent reactions.

-

For isolation, perform a low-temperature, low-pressure distillation, keeping in mind the high volatility and instability of the product.

In Situ Preparation from Formic Acid and Dicyclohexylcarbodiimide (DCC)

This method is convenient for the in situ generation of this compound for immediate use in formylation reactions, avoiding the need to handle the unstable anhydride directly.

Experimental Protocol: In Situ Synthesis of this compound using DCC

Materials:

-

Formic acid (HCOOH), anhydrous

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous diethyl ether

Procedure:

-

Dissolve formic acid in anhydrous diethyl ether in a reaction vessel.

-

Cool the solution to -10 °C to -5 °C in an ice-salt bath.

-

Slowly add a solution of DCC in anhydrous diethyl ether to the stirred formic acid solution. The molar ratio of formic acid to DCC should be 2:1.

-

Stir the reaction mixture at low temperature for several hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter the cold reaction mixture to remove the DCU precipitate. The filtrate contains this compound in diethyl ether and is ready for immediate use.

Diagram of the in situ synthesis of this compound.

Decomposition of this compound

This compound is prone to decomposition, particularly at ambient temperatures and in the presence of moisture or catalysts.

Decarbonylation

The primary thermal decomposition pathway for this compound is decarbonylation. This reaction yields formic acid and carbon monoxide. The decomposition is autocatalytic, as the formic acid produced can further catalyze the breakdown of the remaining anhydride.

Primary decomposition routes for this compound.

Hydrolysis

In the presence of water, this compound rapidly hydrolyzes to produce two equivalents of formic acid. This reaction underscores the necessity of maintaining strictly anhydrous conditions during its synthesis and use.

Analytical Characterization

The high reactivity of this compound necessitates rapid and sensitive analytical techniques for its characterization, often performed in situ.

Spectroscopic Methods

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the anhydride functionality. Anhydrides typically exhibit two characteristic carbonyl (C=O) stretching bands. For the related, more stable acetic this compound, these bands appear at approximately 1765 and 1791 cm⁻¹. While specific values for this compound are less commonly reported due to its instability, similar characteristic peaks are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect the formyl proton of this compound. In studies of acetic this compound, a singlet corresponding to the formyl proton is observed at δ 9.05 ppm. A peak in a similar region (δ 8.85 ppm) has been attributed to this compound as a contaminant.

Table 2: Spectroscopic Data for this compound and Related Compounds

| Compound | Technique | Characteristic Signal | Reference |

| Acetic this compound | ¹H NMR | δ 9.05 ppm (formyl H) | |

| This compound (impurity) | ¹H NMR | δ 8.85 ppm (formyl H) | |

| Acetic this compound | IR (neat) | 1765 and 1791 cm⁻¹ (C=O stretch) |

Monitoring Decomposition

In situ monitoring is crucial for studying the decomposition of this compound. Techniques like Fourier-transform infrared (FTIR) spectroscopy can be employed to track the disappearance of the characteristic anhydride carbonyl bands and the appearance of the broader carbonyl stretch of formic acid as decomposition proceeds.

An experimental workflow for studying decomposition.

Handling and Storage

Given its instability, the following precautions are essential when working with this compound:

-

Temperature: All manipulations should be carried out at low temperatures, ideally below 0 °C.

-

Atmosphere: An inert atmosphere (e.g., nitrogen or argon) should be maintained to prevent hydrolysis.

-

Solvent: Anhydrous diethyl ether is the recommended solvent to enhance stability.

-

Storage: this compound should not be stored. It must be prepared fresh and used immediately.

Conclusion

This compound is a valuable yet challenging reagent due to its pronounced instability. A thorough understanding of its synthesis under anhydrous, low-temperature conditions and its primary decomposition pathways—decarbonylation and hydrolysis—is paramount for its successful application. While quantitative kinetic data on its decomposition remains elusive, qualitative observations consistently highlight its transient nature. The experimental protocols and analytical insights provided in this guide are intended to equip researchers with the necessary knowledge to handle and utilize this reactive species effectively and safely in their synthetic endeavors. Further research, particularly employing in situ spectroscopic techniques, is warranted to quantitatively delineate the kinetics of its decomposition under various conditions.

physical properties of formic anhydride

An In-depth Technical Guide to the Physical Properties of Formic Anhydride

Introduction

This compound, also known as methanoic anhydride, is the simplest acyclic carboxylic anhydride with the chemical formula C₂H₂O₃.[1][2][3] It is the anhydride of formic acid.[1] This highly reactive and unstable compound serves as a potent formylating agent in organic synthesis, enabling the introduction of a formyl group (-CHO) to various nucleophiles.[4] Its utility is particularly noted in the synthesis of formate esters and formamides, as well as in peptide synthesis for the formylation of the N-terminus.[4] Due to its inherent instability at room temperature, this compound is not commercially available and must be synthesized in situ for immediate use.[1] This guide provides a comprehensive overview of its physical properties, experimental protocols for its synthesis, and key chemical reactions.

Physical and Chemical Properties

This compound is a colorless liquid with a pungent odor.[4] It is a planar molecule in the gas phase.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | formyl formate | [2][3][4] |

| Other Names | Methanoic anhydride, Formyloxymethanone | [1] |

| CAS Number | 1558-67-4 | [1][2][4] |

| Chemical Formula | C₂H₂O₃ | [1][2][5] |

| Molecular Weight | 74.035 g·mol⁻¹ | [1][5] |

| Appearance | Colorless gas/liquid | [1][4] |

| Boiling Point | 24 °C at 20 mmHg 91.833 °C at 760 mmHg | [1] [6] |

| Density | 1.184 g/cm³ | [6] |

| Melting Point | Not available | [6] |

| Solubility | Soluble in diethyl ether | [1] |

| Flash Point | 29.31 °C | [6] |

Experimental Protocols: Synthesis of this compound

This compound's instability necessitates its fresh preparation for use.[1] Several laboratory-scale synthetic methods have been reported.

Synthesis from Formic Acid and Dicyclohexylcarbodiimide (DCC)

One common method involves the reaction of formic acid with N,N'-dicyclohexylcarbodiimide (DCC) in an ether solvent at low temperatures.[1] The DCC acts as a dehydrating agent, coupling two molecules of formic acid to form the anhydride.

Protocol:

-

Dissolve formic acid in anhydrous diethyl ether in a reaction vessel.

-

Cool the solution to -10 °C using an appropriate cooling bath.

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide in diethyl ether to the cooled formic acid solution while stirring.

-

Maintain the reaction temperature at -10 °C throughout the addition.

-

After the addition is complete, the byproduct, dicyclohexylurea (DCU), precipitates out of the solution as a white solid.

-

The ethereal solution of this compound can be used directly for subsequent reactions after filtering off the DCU precipitate at low temperature.[4]

Synthesis from Formyl Fluoride and Sodium Formate

Another reported synthesis involves the reaction of formyl fluoride with an excess of sodium formate.[1]

Protocol:

-

Suspend excess sodium formate in anhydrous diethyl ether in a reaction vessel.

-

Add a catalytic amount of formic acid to the suspension.

-

Cool the mixture to -78 °C.

-

Introduce formyl fluoride to the cooled mixture.

-

The reaction yields this compound in the ether solution.[1]

Synthesis via Disproportionation of Acetic this compound

This compound can also be generated through the thermal disproportionation of acetic this compound.[1][7] Acetic this compound itself is more stable than this compound and can be prepared by reacting formic acid with acetic anhydride or sodium formate with acetyl chloride.[8][9] Upon standing, acetic this compound can disproportionate into the more stable acetic anhydride and the desired this compound.[7]

Chemical Reactivity and Stability

This compound is a highly reactive molecule, primarily used as a formylating agent.[4] Its most notable characteristic is its thermal instability.

Decomposition

Above room temperature, this compound readily decomposes into formic acid and carbon monoxide via a decarbonylation reaction.[1] This decomposition can be catalyzed by the presence of formic acid.[1] Due to this instability, it must be used promptly after its preparation.[1]

Hydrolysis

In the presence of water, this compound undergoes hydrolysis to yield two equivalents of formic acid.[4] This reaction underscores the need for anhydrous conditions during its synthesis and use.[9]

Formylation Reactions

The primary application of this compound is in formylation reactions.[4] It readily reacts with nucleophiles such as alcohols and amines to produce formate esters and formamides, respectively.[4] These reactions are crucial in various synthetic pathways, including the modification of biomolecules like peptides.[4]

Conclusion

This compound is a fundamental yet challenging reagent in organic chemistry. Its high reactivity as a formylating agent is contrasted by its significant thermal instability, which necessitates in situ preparation and immediate use under controlled, low-temperature, and anhydrous conditions. The data and protocols summarized in this guide provide a technical foundation for researchers, scientists, and drug development professionals working with this unique chemical entity. A thorough understanding of its physical properties and chemical behavior is paramount for its safe and effective application in synthetic chemistry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 1558-67-4 [smolecule.com]

- 3. This compound | C2H2O3 | CID 9548680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | High-Purity Reagent | For RUO [benchchem.com]

- 5. Formic acid anhydride [webbook.nist.gov]

- 6. This compound | CAS#:1558-67-4 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. Acetic this compound - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Formic Anhydride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formic anhydride, also known as methanoic anhydride, is a highly reactive organic compound with the chemical formula C₂H₂O₃.[1][2] It is the anhydride of formic acid and is a potent formylating agent.[2] Due to its inherent instability, this compound is not commercially available and is typically prepared in situ for immediate use in chemical synthesis.[1] Its high reactivity makes it a valuable reagent for the introduction of formyl groups onto various nucleophiles, particularly amines, alcohols, and amino acids.[2][3] This guide provides an in-depth overview of the molecular and chemical properties of this compound, detailed experimental protocols for its synthesis and use, and a summary of its spectroscopic characteristics.

Physicochemical Properties

This compound is a colorless liquid with a pungent odor.[2] It is highly unstable and decomposes at temperatures above room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₂O₃ | [1][2] |

| Molar Mass | 74.035 g·mol⁻¹ | [1] |

| Appearance | Colorless liquid/gas | [1] |

| Boiling Point | 24 °C at 20 mmHg | [1] |

| Density | 1.184 g/cm³ | [4] |

| Flash Point | 29.31 °C | [4] |

| Vapor Pressure | 60.031 mmHg at 25°C | [4] |

| Refractive Index | 1.349 | [4] |

| Solubility | Soluble in diethyl ether | [1] |

Synthesis and Stability

This compound's instability necessitates its fresh preparation for synthetic applications. It can be synthesized through several methods, though handling requires low temperatures to prevent decomposition.

Synthesis of this compound

One common method for the laboratory-scale synthesis of this compound involves the reaction of formyl fluoride with an excess of sodium formate in diethyl ether at low temperatures.

Caption: Synthesis of this compound.

Another established method is the reaction of formic acid with N,N'-dicyclohexylcarbodiimide (DCC) in ether at -10 °C.[1] It can also be formed from the disproportionation of acetic this compound.[1][5]

Decomposition

This compound readily decomposes, especially at room temperature or higher, through a decarbonylation reaction to yield formic acid and carbon monoxide.[1] This decomposition can be catalyzed by the presence of formic acid itself.[1]

Caption: Decomposition pathways of this compound.

Experimental Protocols

Due to its instability, a more practical approach for many formylation reactions is the in situ generation of a mixed anhydride, such as acetic this compound, which is more stable.

Protocol 1: Synthesis of Acetic this compound

This procedure is adapted from Organic Syntheses and provides a reliable method for preparing a versatile formylating agent.[6]

Materials:

-

Sodium formate (finely ground)

-

Acetyl chloride

-

Anhydrous diethyl ether

Procedure:

-

To a stirred mixture of 4.41 moles of finely ground sodium formate in 250 mL of anhydrous diethyl ether, add 3.75 moles of acetyl chloride rapidly while maintaining the temperature between 23-27 °C.[6]

-

The addition is mildly exothermic and can be controlled with a cooling bath.[6]

-

After the addition is complete, continue stirring the mixture for 5.5 hours at the same temperature to ensure the reaction goes to completion.[6]

-

Filter the mixture with suction and rinse the solid residue with 100 mL of anhydrous diethyl ether. Combine the washings with the original filtrate.[6]

-

Remove the ether by distillation under reduced pressure.[6]

-

Distill the residue to yield colorless acetic this compound. The boiling point is 27–28 °C at 10 mm Hg.[6]

Note: It is crucial to maintain anhydrous conditions throughout the procedure to prevent hydrolysis to formic and acetic acids.[6]

Protocol 2: General N-Formylation of a Primary Amine

This protocol describes a general method for the formylation of primary amines using an in-situ generated mixed this compound.

Materials:

-

Primary amine

-

Formic acid

-

Acetic anhydride

-

Appropriate solvent (e.g., THF)

Procedure:

-

In a flask equipped with a stirrer and under an inert atmosphere, dissolve the primary amine in the chosen solvent.

-

Cool the solution to -20 °C.[3]

-

In a separate flask, prepare acetic this compound by slowly adding acetic anhydride to an excess of formic acid at a low temperature.

-

Add the freshly prepared acetic this compound solution dropwise to the cooled amine solution.

-

Allow the reaction to stir for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).[3]

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude formamide.

-

Purify the product as necessary, typically by column chromatography or recrystallization.

Reactivity and Applications

The primary utility of this compound lies in its powerful formylating ability.

Formylation Reactions

This compound is an excellent reagent for the formylation of a wide variety of amines, including simple alkyl and aromatic amines, as well as sterically hindered and multifunctional amines, to produce formamides in high yields.[2][3] It is also effective for the formylation of alcohols to produce formate esters.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | High-Purity Reagent | For RUO [benchchem.com]

- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:1558-67-4 | Chemsrc [chemsrc.com]

- 5. Acetic this compound - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Historical Preparation of Formic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the preparation of formic anhydride (C₂H₂O₃), a highly reactive and unstable symmetrical anhydride of formic acid. Due to its inherent instability, this compound is typically prepared in situ for immediate use as a potent formylating agent. This document provides a comprehensive overview of the key historical synthetic routes, complete with detailed experimental protocols, quantitative data, and logical diagrams to elucidate the reaction pathways.

Introduction

This compound, the simplest organic acid anhydride, has long been a challenging target for synthesis and isolation due to its tendency to decompose, even at room temperature, into formic acid and carbon monoxide.[1] Its transient nature necessitates low-temperature reaction conditions and often precludes purification by standard methods like distillation at atmospheric pressure. Historically, several approaches have been developed to generate this compound, primarily for its utility in formylation reactions in organic synthesis. This guide focuses on the seminal historical methods that have enabled the study and application of this reactive species.

Key Historical Synthetic Methods

The two most prominent historical methods for the preparation of this compound involve the reaction of a formyl halide with a formate salt and the dehydration of formic acid using a carbodiimide. A third, less direct method, involves the disproportionation of a mixed anhydride.

Synthesis from Formyl Fluoride and Sodium Formate

A significant breakthrough in the preparation of this compound was reported by George A. Olah and his collaborators.[2] This method involves the reaction of formyl fluoride with an excess of sodium formate at very low temperatures in an ethereal solvent, with a catalytic amount of formic acid.[1][2]

In a typical procedure, formyl fluoride, dissolved in anhydrous ether, is reacted with a suspension of excess sodium formate at -78 °C.[2] A catalytic quantity of formic acid is essential for the reaction to proceed. The reaction mixture is stirred at this low temperature to facilitate the formation of this compound.[2] Due to its instability, the resulting ethereal solution of this compound is used directly for subsequent reactions. Attempts to isolate pure this compound by distillation, even at low temperatures, have often resulted in products contaminated with formic acid.[2]

Dehydration of Formic Acid with N,N'-Dicyclohexylcarbodiimide (DCC)

Another widely recognized historical method for generating this compound is the dehydration of formic acid using a powerful dehydrating agent, N,N'-dicyclohexylcarbodiimide (DCC).[1][3] This method, pioneered by Muramatsu and colleagues, provides a convenient route to this compound for in situ applications.[3]

To a solution of formic acid in anhydrous ether at a temperature maintained between -10 °C and 0 °C, a solution of N,N'-dicyclohexylcarbodiimide in ether is added dropwise with stirring.[3] The molar ratio of formic acid to DCC is typically 2:1. The reaction leads to the formation of this compound and the insoluble byproduct, N,N'-dicyclohexylurea (DCU), which precipitates out of the solution. After stirring for several hours at low temperature, the DCU is removed by filtration. The resulting filtrate contains this compound, which can be used directly for formylation reactions. For instance, the addition of this solution to p-nitrophenol yields p-nitrophenyl formate in good yield.[3]

Disproportionation of Acetic this compound

This compound can also be formed through the disproportionation of mixed anhydrides, such as acetic this compound.[1][4] When acetic this compound is allowed to stand, it can disproportionate into the more stable acetic anhydride and the transient this compound.[4] This method is less of a direct synthetic route and more of an equilibrium consideration in reactions involving mixed anhydrides.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the historical preparations of this compound.

| Method | Reactants | Solvent | Temperature (°C) | Catalyst | Reported Yield |

| From Formyl Fluoride | Formyl Fluoride, Sodium Formate | Anhydrous Ether | -78 | Formic Acid | Not isolated; used in situ. Good yield of subsequent products.[2] |

| From Formic Acid and DCC | Formic Acid, N,N'-Dicyclohexylcarbodiimide | Anhydrous Ether | -10 to 0 | None | Not isolated; used in situ. 60% yield for the formation of p-nitrophenyl formate.[3] |

| Disproportionation | Acetic this compound | - | - | - | Not typically used as a preparative method. |

| Physical and Spectroscopic Properties of this compound | |

| Molecular Formula | C₂H₂O₃ |

| Molecular Weight | 74.035 g/mol [1] |

| Boiling Point | 24 °C at 20 mmHg[1] |

| Appearance | Colorless liquid/gas[1] |

| Stability | Stable in diethyl ether solution at low temperatures. Decomposes at room temperature.[1] |

| ¹H NMR (in ether, -40 °C) | δ 8.45 (singlet)[2] |

| ¹³C NMR (in ether, -40 °C) | δ 158.54[2] |

| Infrared (IR) Spectroscopy | Strong C=O stretching frequencies at 1795 cm⁻¹ and 1775 cm⁻¹[2] |

Reaction Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the key historical synthetic methods for this compound.

Conclusion

The historical preparation of this compound has been a significant challenge in synthetic chemistry due to the compound's inherent instability. The methods developed by Olah and Muramatsu, utilizing formyl fluoride and DCC respectively, have been pivotal in allowing for the in situ generation and study of this reactive species. While the isolation of pure this compound remains difficult, these historical methods have provided the foundation for its use as a valuable formylating reagent in a variety of chemical transformations. This guide provides researchers and professionals in drug development with a detailed understanding of the foundational synthetic routes to this important, albeit transient, chemical entity.

References

Methodological & Application

Application Notes and Protocols: Formic Anhydride in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Formic anhydride is a highly reactive and potent formylating agent used in synthetic organic chemistry.[1] In the field of peptide synthesis, it serves as a crucial reagent for the introduction of formyl groups (-CHO) onto peptides. This modification is significant as N-formylation is a common post-translational modification that can influence a peptide's biological activity, stability, and physicochemical properties.[1][2] For instance, the N-terminal formylation of proteins is a hallmark of bacterial proteins and can trigger immune responses in humans.[3] this compound itself is unstable, often generated in situ as a mixed anhydride, such as acetic this compound, to achieve efficient formylation of the N-terminus or lysine side chains of peptides.[4][5]

Key Applications

The primary application of this compound in peptide synthesis is for formylation reactions. This can be targeted to two main sites on a peptide chain:

-

N-Terminal Formylation: The addition of a formyl group to the free amine at the N-terminus of a peptide. This can serve as a protecting group strategy or to synthesize biologically relevant N-formyl peptides, which are known to act as chemoattractants for phagocytic cells.[1][2]

-

Lysine Side-Chain Formylation: The formylation of the ε-amino group of lysine residues. N-formyl lysine is an important modification in epigenetics, particularly in histone proteins, where it plays a role in regulating gene expression.[2][3][5]

A recently developed one-pot, on-resin protocol allows for the formylation of protected peptides with near-quantitative yields, accommodating a wide range of amino acids and peptide lengths up to 34 residues.[2]

Reaction Mechanism: N-Formylation via Mixed Anhydride

The formylation process often proceeds through the in situ formation of a mixed anhydride, typically acetic this compound. The reaction is base-catalyzed, with pyridine commonly used. The proposed mechanism involves the formation of a highly reactive N-acetyl pyridinium intermediate, which then reacts with formate to generate the mixed anhydride. This anhydride is the active formylating agent that reacts with the peptide's free amino group. A potential side reaction is the deprotonation of the mixed anhydride's formyl residue, leading to the formation of carbon monoxide.[4][5]

Quantitative Data Summary

The on-resin formylation method provides high yields across various peptide sequences. The data below is summarized from a study by Kokollari et al. (2023).[2][5]

| Parameter | Value / Condition | Efficacy | Reference |

| Reaction Type | On-resin, one-pot N-formylation | - | [2][5] |

| Reagents | Formic acid, acetic anhydride, pyridine, DMF | - | [2] |

| Temperature | Room Temperature | - | [2][5] |

| Peptide Length | Short peptides up to 34 amino acids | > 90% | [2][3] |

| Yield | Near-quantitative | > 90% | [2][5] |

| Amino Acid Compatibility | Works across the spectrum of canonical amino acids | High | [2][3] |

| Target Sites | N-terminus and Lysine side chains | High | [2][5] |

Experimental Protocols

Protocol 1: Rapid On-Resin N-Formylation of Peptides

This protocol describes a one-pot procedure for the N-formylation of protected peptides directly on the solid-phase resin.[2][3]

Materials:

-

Peptide-resin (post-SPPS, with N-terminal Fmoc group removed)

-

Dimethylformamide (DMF)

-

Pyridine

-

Formic acid

-

Acetic anhydride

-

Standard solid-phase synthesis vessel

-

Shaker or stirrer

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for approximately 15-30 minutes.

-

Reagent Addition: To the swollen resin, add pyridine followed by formic acid.

-

Activation: Add acetic anhydride dropwise to the mixture over a period of 10 minutes while stirring or shaking. This generates the active mixed anhydride in situ.

-

Reaction: Allow the reaction to proceed at room temperature. The reaction time can be monitored, but near-quantitative conversion is often achieved rapidly.

-

Washing: After the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Cleavage: Cleave the newly N-formylated peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

Protocol 2: Preparation of Acetic this compound

For applications requiring an isolated formylating agent, acetic this compound can be prepared, though it should be used promptly due to its instability.[6]

Materials:

-

Sodium formate (anhydrous)

-

Acetyl chloride

-

Anhydrous diethyl ether

-

Reaction flask with stirrer and dropping funnel

-

Filtration apparatus

Procedure:

-